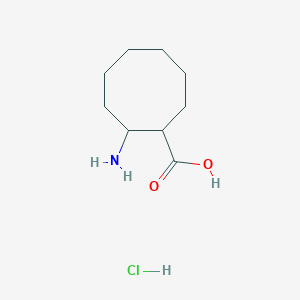

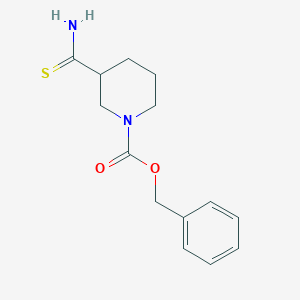

![molecular formula C7H12ClN5O B1441058 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol CAS No. 856369-95-4](/img/structure/B1441058.png)

2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol

Overview

Description

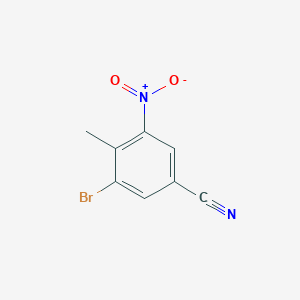

The compound “2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol” belongs to the class of organic compounds known as triazines. Triazines are compounds containing a ring composed of three carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would include a triazine ring, which is a six-membered ring with three carbon atoms and three nitrogen atoms . Attached to this ring would be an ethylamino group and a 4-amino-6-chloro group. Additionally, there would be an ethanol group attached to the second position of the triazine ring.Chemical Reactions Analysis

Triazine compounds can undergo various chemical reactions, including nucleophilic substitutions and additions . The specific reactions that “2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol” can undergo are not available in the literature I have access to.Scientific Research Applications

Antitumor Properties

1,3,5-Triazine derivatives have been studied for their potential use in cancer treatment. Compounds like hexamethylmelamine (HMM) are clinically used to treat lung, breast, and ovarian cancer due to their antitumor properties . The structure of our compound suggests it may also possess similar biological activities, making it a candidate for antitumor drug development.

Antimicrobial Activity

The triazine ring is known to confer antimicrobial properties. Specific derivatives have shown promising activity against pathogens like Staphylococcus aureus and Escherichia coli . The presence of an ethanolamine group in “2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol” could influence its solubility and membrane penetration, potentially enhancing its antimicrobial efficacy.

Aromatase Inhibitory Activity

Some 1,3,5-triazines exhibit significant aromatase inhibitory activity, which is crucial in the treatment of hormone-sensitive cancers . The specific structure of our compound may interact with the aromatase enzyme, offering a pathway to explore for new cancer therapies.

Siderophore-Mediated Drug Applications

Certain 1,3,5-triazine derivatives are used as siderophores, which are molecules that bind and transport iron in microbial organisms . This property can be harnessed to create drugs that target iron metabolism in bacteria, offering a novel approach to treat infections.

Corticotrophin-Releasing Factor 1 Receptor Antagonist

The compound has potential use as a corticotrophin-releasing factor 1 receptor antagonist . This activity is relevant in the development of treatments for disorders related to stress and anxiety, as these receptors play a key role in the stress response.

Leukotriene C4 Antagonist

Leukotriene C4 antagonists have protective effects on HCl.ethanol-induced gastric lesions . The structure of “2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol” suggests it could be explored for its efficacy in treating gastric ailments by modulating leukotriene pathways.

Future Directions

The study and development of new triazine derivatives is an active area of research due to their wide range of biological activities . Future research on “2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol” could involve determining its physical and chemical properties, studying its potential biological activities, and developing methods for its synthesis.

Mechanism of Action

Target of Action

Compounds with a triazine core structure are often designed as potential anticancer agents . They might target proteins involved in cell proliferation and survival, such as the MDM2 protein .

Mode of Action

These compounds might interact with their targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions . This can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

The exact pathways affected would depend on the specific targets of the compound. For example, if the compound targets the MDM2 protein, it might affect the p53 pathway, which is involved in cell cycle regulation and apoptosis .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For example, if the compound inhibits the MDM2 protein, it might lead to cell cycle arrest and induction of apoptosis .

properties

IUPAC Name |

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5O/c1-2-13(3-4-14)7-11-5(8)10-6(9)12-7/h14H,2-4H2,1H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNATZMQMGYHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

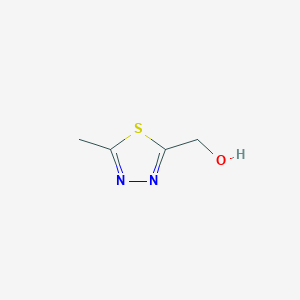

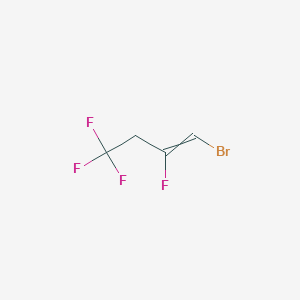

![5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440981.png)

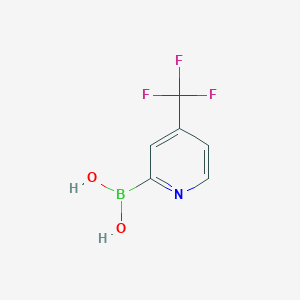

![5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440994.png)

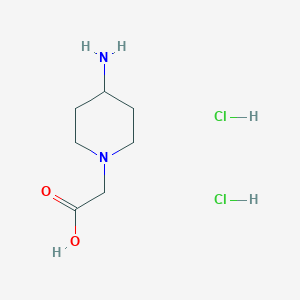

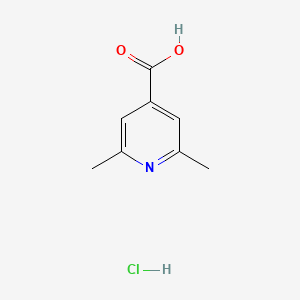

![N-BOC-2,2-Dimethyl-1,3-dioxa-8-aza-spiro[4.5]decane](/img/structure/B1440998.png)